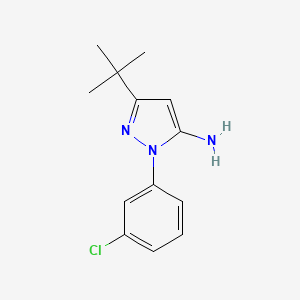

3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine

Vue d'ensemble

Description

3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and an amine group attached to a pyrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

Introduction of the tert-butyl group: This step involves the alkylation of the pyrazole ring using tert-butyl halides under basic conditions.

Attachment of the chlorophenyl group: This can be done through a Suzuki coupling reaction between a boronic acid derivative of the chlorophenyl group and a halogenated pyrazole intermediate.

Introduction of the amine group: This step involves the reduction of a nitro group or the direct amination of a halogenated pyrazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction conditions are crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential

This compound has been investigated for its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anti-cancer drugs. Its unique chemical structure allows it to interact with specific biological targets, making it a candidate for drug development aimed at treating diseases such as cancer and chronic inflammatory conditions .

Case Study: Anti-Cancer Activity

Research has shown that derivatives of this compound exhibit significant cytotoxic effects on various cancer cell lines. For instance, studies demonstrated that certain modifications to the pyrazole ring enhanced its potency against breast cancer cells, indicating a promising direction for further drug development .

Agricultural Chemistry

Agrochemical Development

In agricultural chemistry, this compound serves as a key intermediate in the synthesis of novel agrochemicals. It enhances crop protection against pests and diseases, contributing to improved agricultural yields . The compound's efficacy in this area is attributed to its ability to disrupt metabolic processes in target organisms.

Data Table: Agrochemical Applications

| Application Type | Description | Impact on Agriculture |

|---|---|---|

| Herbicide Development | Intermediates for herbicides | Increased crop yields and reduced weed competition |

| Fungicide Synthesis | Active components in fungicides | Enhanced disease resistance in crops |

| Insecticide Formulation | Components for insecticides | Effective pest control |

Material Science

Advanced Materials

The compound is utilized in the formulation of advanced materials, including high-performance polymers and coatings. These materials are characterized by improved durability and resistance to environmental factors, making them suitable for various industrial applications .

Case Study: Polymer Coatings

Research indicates that incorporating this compound into polymer matrices enhances their thermal stability and mechanical properties. This has implications for industries requiring robust materials, such as automotive and aerospace sectors .

Biochemical Research

Enzyme Interaction Studies

In biochemical research, this compound plays a role in assays designed to study enzyme interactions and cellular processes. Understanding these interactions is crucial for drug discovery and development .

Data Table: Biochemical Applications

| Research Focus | Description | Importance |

|---|---|---|

| Enzyme Inhibition | Investigating inhibitory effects on specific enzymes | Insights into metabolic pathways |

| Cellular Assays | Studying cellular responses to compounds | Critical for understanding drug mechanisms |

Environmental Science

Ecological Impact Studies

The compound is also studied for its environmental effects, providing insights into the ecological impact of synthetic chemicals. This research aids in designing greener alternatives that minimize environmental harm while maintaining efficacy in their applications .

Case Study: Eco-Friendly Pesticides

Investigations into the environmental impact of agrochemicals derived from this compound have led to the development of eco-friendly pesticides. These alternatives aim to reduce chemical runoff and promote sustainable agricultural practices .

Mécanisme D'action

The mechanism of action of 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets:

Ion Channels: It acts as an antagonist to TRPA1 and TRPV1 ion channels, which are involved in pain perception.

Pathways: By blocking these channels, it can inhibit the transmission of pain signals, providing analgesic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazole-5-carboxylate

- 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-yl)methanamine

Uniqueness

3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a dual antagonist to TRPA1 and TRPV1 ion channels sets it apart from other pyrazole derivatives.

Activité Biologique

3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine (CAS 895042-70-3) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, focusing on its anticancer and anti-inflammatory effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities. The tert-butyl and chlorophenyl substituents enhance its pharmacological profile, making it a subject of various studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxicity.

Table 1: Cytotoxicity of this compound

In a study by Bouabdallah et al., various pyrazole derivatives were screened against cancer cell lines, revealing that compounds similar to this compound exhibited promising cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation .

The anticancer activity of pyrazole derivatives is often attributed to their ability to inhibit key enzymes involved in cancer progression. For instance, compounds have shown inhibition of cyclin-dependent kinases (CDKs) and Aurora-A kinase, both critical in cell cycle regulation and tumor growth.

Table 2: Inhibition Profiles

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 3-tert-butyl derivative | Aurora-A Kinase | 0.067 | |

| Various Pyrazoles | CDK2 | 25 |

Anti-inflammatory Activity

In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to exhibit selective inhibition of cyclooxygenase enzymes (COX), which play a pivotal role in inflammation.

Table 3: Anti-inflammatory Activity

Abdellatif et al. reported that several pyrazole derivatives demonstrated high COX-2 inhibitory activity with minimal gastrointestinal toxicity, indicating their potential as safer anti-inflammatory agents compared to traditional NSAIDs .

Case Studies and Research Findings

A comprehensive review published in MDPI discusses the synthesis and biological evaluation of various pyrazole derivatives, including those structurally related to this compound. The review emphasizes the importance of substituent effects on biological activity and highlights the ongoing research aimed at optimizing these compounds for therapeutic use .

Propriétés

IUPAC Name |

5-tert-butyl-2-(3-chlorophenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3/c1-13(2,3)11-8-12(15)17(16-11)10-6-4-5-9(14)7-10/h4-8H,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCLOZVCLBLBQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388041 | |

| Record name | 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895042-70-3 | |

| Record name | 1-(3-Chlorophenyl)-3-(1,1-dimethylethyl)-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=895042-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.